(S)-(+)-2-Phenylpropionic acid

Catalog No.
S608013
CAS No.
7782-24-3
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-Phenylpropionic acid

CAS Number

7782-24-3

Product Name

(S)-(+)-2-Phenylpropionic acid

IUPAC Name

(2S)-2-phenylpropanoic acid

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m0/s1

InChI Key

YPGCWEMNNLXISK-ZETCQYMHSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)C(=O)O

The exact mass of the compound (S)-2-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-2-Phenylpropionic acid (CAS 7782-24-3) is an enantiopure chiral carboxylic acid and a fundamental building block in the synthesis of profen-class non-steroidal anti-inflammatory drugs (NSAIDs). Operating as a low-melting solid (29–30 °C), this specific (S)-enantiomer is distinguished by its stereochemistry, which governs both its physical solubility and its biological target affinity . In industrial and laboratory procurement, it is primarily sourced as a resolving agent for racemic amines or as a stereocenter-defining precursor, where its ≥98% enantiomeric excess (ee) ensures high downstream yields and eliminates the need for late-stage chiral separation [1].

Substituting (S)-(+)-2-phenylpropionic acid with its racemic counterpart (CAS 492-37-5) or the (R)-(-)-enantiomer introduces severe thermodynamic and functional liabilities. Physically, the racemic mixture forms a distinct crystalline lattice with a higher melting point, drastically reducing its solubility in organic solvents and formulation vehicles compared to the pure (S)-enantiomer [1]. Functionally, the (R)-enantiomer is virtually inactive at target cyclooxygenase (COX) receptors and requires complex, species-dependent hepatic chiral inversion in vivo to become active[2]. Procuring the racemate thus cuts the effective active pharmaceutical ingredient (API) yield in half and introduces unpredictable pharmacokinetic variables, making the pure (S)-enantiomer strictly necessary for precision synthesis and reproducible assays.

Thermodynamic Processability and Solubility Profile

The thermodynamic properties of 2-phenylpropionic acid are highly dependent on its enantiomeric purity. The pure (S)-(+)-enantiomer acts as a low-melting solid with a melting point of 29–30 °C, whereas the racemic mixture forms a more stable crystalline lattice . This lower melting point directly correlates with an order-of-magnitude increase in solubility in specific organic vehicles and membrane models compared to the racemate [1].

Evidence DimensionMelting point and relative solubility
Target Compound Data29–30 °C melting point; high organic solubility
Comparator Or BaselineRacemic 2-phenylpropionic acid (higher melting point, lower solubility)
Quantified DifferenceOrder-of-magnitude higher solubility for the pure enantiomer in specific vehicles
ConditionsStandard temperature and pressure; organic solvent/vehicle models

Higher solubility and a lower melting point facilitate easier handling, higher-concentration reactions, and superior formulation profiles in liquid or semi-solid systems.

Receptor Affinity and Precursor Suitability for Profen APIs

When used as a precursor for NSAIDs, the stereochemistry of the 2-phenylpropionic acid core dictates downstream efficacy. (S)-enantiomers of this class are potent inhibitors of COX-2, exhibiting IC50 values in the 2 to 25 nmol/L range[1]. In contrast, the corresponding (R)-enantiomers are essentially inactive in vitro [1]. Procuring the (S)-enantiomer ensures that the synthesized derivative possesses maximal intrinsic biological activity without relying on in vivo chiral inversion.

Evidence DimensionCOX-2 Inhibition (IC50)
Target Compound Data2 to 25 nmol/L (for S-enantiomer derivatives)
Comparator Or Baseline(R)-enantiomer derivatives (Essentially inactive)
Quantified Difference100- to 500-fold greater potency for the (S)-enantiomer
ConditionsIn vitro monocyte COX-2 inhibition assays

Utilizing the (S)-enantiomer as a starting material guarantees high pharmacological potency in the final synthesized API, avoiding the 50% efficacy loss inherent to racemic precursors.

Metabolic Pathway Specificity and Assay Reproducibility

In metabolic studies, the (S)- and (R)-enantiomers follow distinct biochemical pathways. The (+)-(S)-2-phenylpropionic acid directly forms a CoA thioester that acts as an immediate substrate for glycine N-acyl transferase [1]. The (-)-(R)-enantiomer, however, must first undergo hepatic chiral inversion to the (S)-form before it can be conjugated [1]. By starting with the (S)-enantiomer, researchers bypass the rate-limiting and species-variable inversion step.

Evidence DimensionDirect substrate availability for glycine N-acyl transferase
Target Compound DataDirect CoA thioester formation and conjugation
Comparator Or Baseline(-)-(R)-enantiomer (Requires prior chiral inversion)
Quantified Difference100% direct pathway utilization vs. delayed, inversion-dependent metabolism
ConditionsIn vivo / in vitro hepatic metabolism models (e.g., dog hepatocytes)

Procuring the pure (S)-enantiomer for pharmacokinetic modeling eliminates the confounding variable of chiral inversion, ensuring highly reproducible metabolic data.

Optical Purity for Chiral Resolution Efficiency

As a chiral resolving agent, the utility of (S)-(+)-2-phenylpropionic acid depends entirely on its initial optical purity. Commercial grades of the (S)-enantiomer provide an enantiomeric excess (ee) of ≥98% and a specific rotation of +72° . When reacted with racemic amines to form diastereomeric salts, this high baseline ee prevents the formation of complex ternary mixtures that occur when using partially resolved acids, thereby maximizing the yield of the target diastereomer in a single crystallization step [1].

Evidence DimensionEnantiomeric excess (ee) and resolution yield
Target Compound Data≥98% ee (Specific rotation +72°)
Comparator Or BaselineCrude or partially resolved chiral acids (<90% ee)
Quantified DifferencePrevents ternary mixture formation, significantly increasing first-pass crystallization yield
ConditionsFractional crystallization of diastereomeric salts

High-ee resolving agents reduce the number of required recrystallization cycles, saving solvent, time, and active material in industrial separations.

Asymmetric Synthesis of Profen APIs

Due to its 100- to 500-fold higher potency at COX receptors compared to the (R)-enantiomer, the (S)-enantiomer is the optimal chiral building block for synthesizing next-generation non-steroidal anti-inflammatory drugs (NSAIDs). Using this specific enantiomer ensures the final API retains maximum efficacy without requiring late-stage chiral chromatography [1].

Chiral Resolution of Racemic Amines

With a baseline enantiomeric excess of ≥98%, (S)-(+)-2-phenylpropionic acid is highly effective as a resolving agent. Its ability to form easily separable diastereomeric salts with racemic amines ensures high first-pass yields during fractional crystallization, streamlining industrial purification workflows [2].

Precision Pharmacokinetic and Metabolic Modeling

Because it directly forms a CoA thioester for conjugation without requiring hepatic chiral inversion, the (S)-enantiomer is the preferred standard for in vitro and in vivo metabolic assays. It provides clean, reproducible data on profen metabolism, free from the confounding kinetic delays associated with the (R)-enantiomer's inversion pathway [3].

XLogP3

1.9

UNII

988109NFBC

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (86.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(+)-2-phenylpropionic acid

Dates

Last modified: 08-15-2023

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